1-(3-Phenylpyrrolidin-1-yl)pentan-1-one
Overview
Description
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is a synthetic compound belonging to the class of pyrrolidinophenones.
Preparation Methods
The synthesis of 1-(3-Phenylpyrrolidin-1-yl)pentan-1-one typically involves the reaction of a phenyl-substituted pyrrolidine with a pentanone derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of other psychoactive substances, making it a subject of interest for studying the molecular pathways involved in neurotransmission .
Comparison with Similar Compounds
1-(3-Phenylpyrrolidin-1-yl)pentan-1-one is often compared with other pyrrolidinophenones, such as:
α-Pyrrolidinohexiophenone: A longer chain homologue with similar psychoactive properties.
α-Pyrrolidinoisohexanophenone: A positional isomer with the methyl group shifted, affecting its potency and selectivity for neurotransmitter transporters.
These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3-phenylpyrrolidin-1-yl)pentan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-3-9-15(17)16-11-10-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFFRUWYTNRVHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.